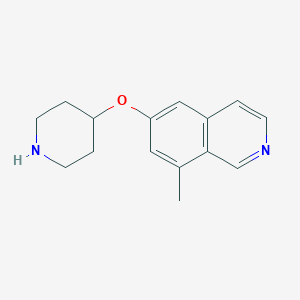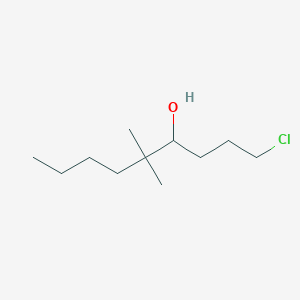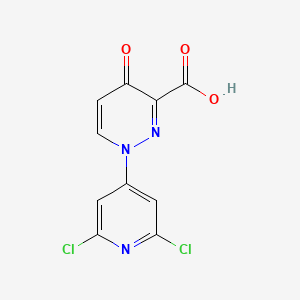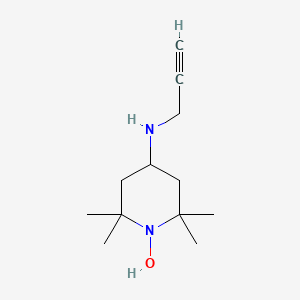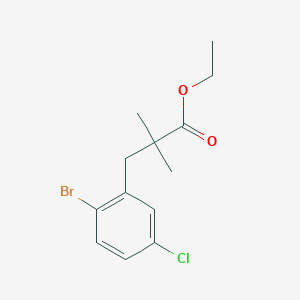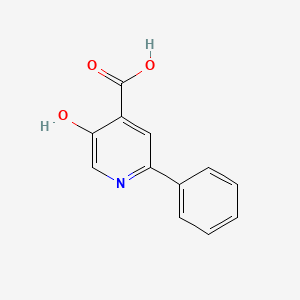![molecular formula C20H26O3Si B13870471 Butanoic acid, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- CAS No. 118715-16-5](/img/structure/B13870471.png)
Butanoic acid, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is a chemical compound with a complex structure that includes a butanoic acid backbone and a silyl ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- typically involves the reaction of butanoic acid with a silylating agent such as tert-butyldiphenylsilyl chloride. The reaction is usually carried out in the presence of a base like triethylamine to facilitate the formation of the silyl ether bond. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- can undergo various types of chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form silanols or siloxanes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted butanoic acid derivatives depending on the reagent used.
Applications De Recherche Scientifique
Butanoic acid, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- has several applications in scientific research:
Chemistry: Used as a protecting group for carboxylic acids in organic synthesis.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug delivery systems due to its stability and reactivity.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Butanoic acid, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- involves its ability to form stable silyl ether bonds. This stability makes it useful as a protecting group in organic synthesis, where it can temporarily mask reactive sites on molecules. The silyl group can be selectively removed under mild conditions, allowing for controlled reactions at specific sites on the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: Similar structure but with dimethylsilyl instead of diphenylsilyl group.
Butanoic acid, 4-[[(1,1-dimethylethyl)thio]oxy]-: Contains a thioether group instead of a silyl ether group.
Uniqueness
Butanoic acid, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is unique due to the presence of the diphenylsilyl group, which provides greater steric hindrance and stability compared to dimethylsilyl groups. This makes it particularly useful in applications where stability and selective reactivity are crucial .
Propriétés
Numéro CAS |
118715-16-5 |
|---|---|
Formule moléculaire |
C20H26O3Si |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
4-[tert-butyl(diphenyl)silyl]oxybutanoic acid |
InChI |
InChI=1S/C20H26O3Si/c1-20(2,3)24(17-11-6-4-7-12-17,18-13-8-5-9-14-18)23-16-10-15-19(21)22/h4-9,11-14H,10,15-16H2,1-3H3,(H,21,22) |
Clé InChI |
ILQZWTPGNNRAEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


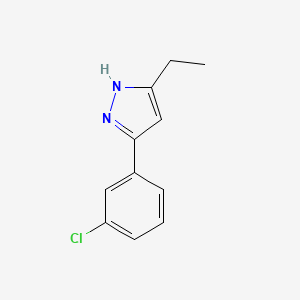
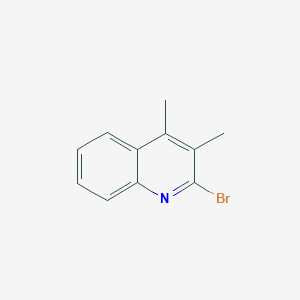
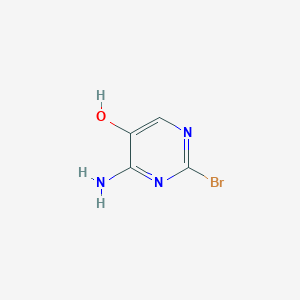
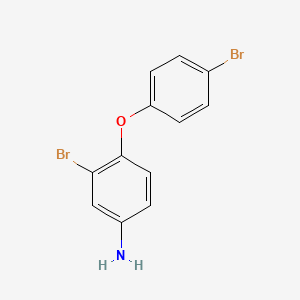
![2-[2-Methoxy-4-(4-methylpiperazin-1-yl)anilino]-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13870413.png)
![2-[[(2,3-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13870416.png)
